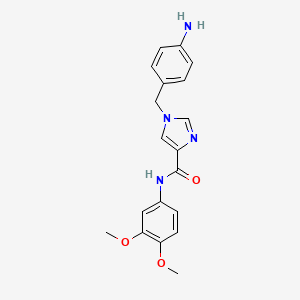

1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide

Descripción

Introduction and Research Context

Historical Development of Imidazole-4-carboxamide Research

The exploration of imidazole-4-carboxamide derivatives dates to the mid-20th century, driven by their structural similarity to purine biosynthesis intermediates. Early work by Hano et al. (1965) demonstrated that 4(5)-aminoimidazole-5(4)-carboxamide derivatives exhibited antitumor activity by interfering with purine metabolism in Ehrlich carcinoma cells. These findings established the imidazole-carboxamide scaffold as a versatile platform for developing antimetabolites. Subsequent studies in the 1990s expanded synthetic methodologies, such as the condensation of 5(4)-aminoimidazole-4(5)-carboxamide with benzaldehydes to form Schiff base derivatives, enabling the creation of novel imidazo[1,5-a]quinazoline-3-carboxamides.

A pivotal advancement emerged with the discovery of acadesine (AICAR), a 5-aminoimidazole-4-carboxamide ribonucleoside, which activated AMP-activated protein kinase (AMPK) and demonstrated cardioprotective effects. This underscored the pharmacological potential of imidazole-carboxamides in modulating cellular energy homeostasis. Parallel efforts by Shealy and co-workers highlighted the role of alkyltriazenoimidazole-carboxamides as prodrugs releasing diazo intermediates, further diversifying therapeutic applications.

Significance in Medicinal Chemistry and Drug Discovery

The imidazole ring’s inherent amphoterism and hydrogen-bonding capacity make it a privileged scaffold in drug design. For 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide, strategic substitutions enhance target specificity:

- The 4-aminobenzyl group introduces a primary amine for hydrogen bonding with acidic residues in enzyme active sites.

- The 3,4-dimethoxyphenyl moiety provides lipophilic character, facilitating membrane penetration and interaction with aromatic pockets in proteins.

Recent studies on structurally analogous compounds, such as 5-carbonyl-1H-imidazole-4-carboxamides, have validated their utility as allosteric inhibitors of HIV-1 integrase, highlighting the scaffold’s adaptability in antiviral therapy. Additionally, the compound’s carboxamide group serves as a bioisostere for carboxylic acids, improving metabolic stability while retaining binding affinity.

Table 1: Key Structural Features and Functional Roles

Current Research Landscape and Challenges

Contemporary research focuses on optimizing the pharmacokinetic and synthetic accessibility of imidazole-4-carboxamide derivatives. For instance, Hannah (1997) developed intramolecular cyclization strategies to access imidazo[1,5-a]quinazolines, though challenges in regioselective functionalization persist. The synthesis of 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide itself requires multi-step protocols, including Ullmann couplings and selective reductions, which complicate large-scale production.

A critical hurdle lies in balancing target selectivity with off-target effects. While the compound’s dimethoxyphenyl group enhances binding to hydrophobic pockets, it may inadvertently inhibit cytochrome P450 enzymes, necessitating structural refinements. Furthermore, the aminoimidazole-carboxamide core’s susceptibility to hydrolysis under acidic conditions poses formulation challenges.

Emerging applications include its potential as a fluorescent probe for imaging protein-protein interactions, leveraging the aromatic system’s inherent photophysical properties. However, limited solubility in aqueous media remains a barrier to in vivo evaluation, driving research into prodrug strategies or nanoparticle-based delivery systems.

Propiedades

IUPAC Name |

1-[(4-aminophenyl)methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-25-17-8-7-15(9-18(17)26-2)22-19(24)16-11-23(12-21-16)10-13-3-5-14(20)6-4-13/h3-9,11-12H,10,20H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBNRSBQWKOHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

Introduction of the Aminobenzyl Group: The aminobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable aminobenzyl halide reacts with the imidazole derivative.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the dimethoxyphenyl group and a halogenated imidazole intermediate.

Final Coupling and Purification: The final product is obtained by coupling the intermediates and purifying the compound through recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing automated synthesis equipment and large-scale reactors.

Análisis De Reacciones Químicas

1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the aminobenzyl group, where nucleophiles replace leaving groups such as halides.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C18H20N4O3

- Molecular Weight : 344.38 g/mol

- IUPAC Name : 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide

The structure features an imidazole ring, an amine group, and a carboxamide functional group, which contribute to its chemical reactivity and biological activity.

Efficacy Studies

A summary of in vitro studies on various cancer cell lines demonstrates the compound's effectiveness:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 26 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast Cancer) | 0.46 | Inhibition of estrogen receptor signaling |

| HCT116 (Colon Cancer) | 0.03 | Inhibition of Aurora-A kinase |

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

The compound has also shown promise in treating inflammatory conditions. It acts by inhibiting key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2).

Efficacy Data

The anti-inflammatory efficacy is demonstrated through comparative studies:

| Compound | IC50 (µM) | Reference Drug |

|---|---|---|

| 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide | 0.39 | Diclofenac |

| Other Compounds | 0.46 | Indomethacin |

This data indicates that the compound may offer therapeutic benefits with potentially fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer and inflammation. Key findings include:

- Binding Affinity : Strong binding to Aurora-A kinase and estrogen receptors.

- Interaction Dynamics : Binding interactions primarily involve hydrophobic contacts and hydrogen bonds with critical amino acids in the active sites.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antitumor Activity Study : A study focusing on A549 cells showed significant apoptosis induction at an IC50 value of 26 µM, linking this effect to its structural features.

- Anti-inflammatory Effects Study : Evaluated in a rat model, this compound significantly reduced PGE2 levels, showcasing effective inhibition of COX enzymes.

Mecanismo De Acción

The mechanism of action of 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1. Structural Comparison of Carboxamide Derivatives

Physicochemical and Pharmacokinetic Properties

- Solubility: The 4-aminobenzyl group in the target compound likely improves aqueous solubility compared to alkylated analogs (e.g., ’s propyl chain) .

- Molecular Weight : Estimated at ~350 g/mol, the target compound falls within the acceptable range for drug-likeness (200–500 g/mol), similar to (324 g/mol) but lighter than pyrimidine-containing analogs (368 g/mol, ).

- Stability: Methoxy groups (–3, 5–6) may enhance metabolic stability, while the amino group could increase susceptibility to oxidation.

Actividad Biológica

1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic compound that belongs to the imidazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Imidazole derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and analgesic activities. The specific compound has shown promise in various biological assays.

Anti-inflammatory Activity

Research into imidazole derivatives has highlighted their anti-inflammatory properties. A study involving novel imidazole compounds demonstrated significant inhibition of pro-inflammatory mediators and COX-2 receptor binding affinity . Given the structural characteristics of 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide, it may exhibit comparable anti-inflammatory effects.

Antimicrobial Properties

Imidazole compounds have also been investigated for their antimicrobial activities. A study on related thiazolidinone derivatives showed good inhibitory effects against pathogenic microorganisms . The potential of 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide in this area remains to be explored but is a promising avenue for further research.

The mechanism by which imidazole derivatives exert their biological effects often involves modulation of signaling pathways related to inflammation and cancer progression. Molecular docking studies have indicated that these compounds can effectively bind to key receptors involved in these processes .

Research Findings and Case Studies

Q & A

Q. What are the most reliable synthetic routes for 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of imidazole-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

Condensation reactions : Utilize 4-aminobenzyl precursors with activated carbonyl intermediates (e.g., isocyanides or carboximidoyl chlorides) under reflux conditions in polar aprotic solvents like DMF or DMSO .

Cyclization : Imidazole ring formation via cyclocondensation of aldehydes, amines, and ammonium acetate in acetic acid at 120°C .

Purification : Column chromatography using silica gel with solvent mixtures (e.g., ethyl acetate/hexane) or recrystallization in acetone/water .

Q. Key Optimization Parameters :

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.5–8.2 ppm, carboxamide NH at δ 10.5–12.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with ≤0.5 ppm error .

- Melting Point Analysis : Compare observed values (e.g., 189–191°C) with literature to assess crystallinity .

Q. How can researchers resolve contradictions in biological activity data across assays (e.g., varying IC50 values)?

Methodological Answer: Contradictions often arise from:

- Assay Conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines. For example, DMSO >1% can inhibit certain kinases .

- Compound Stability : Perform HPLC stability tests under physiological pH and temperature to detect degradation products .

- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

Case Study : Imidazole-quinazoline analogs showed variable antibacterial activity due to aggregation-prone intermediates. Dynamic light scattering (DLS) identified nanoaggregates, necessitating formulation adjustments .

Q. What strategies are effective for improving the solubility and bioavailability of this compound without altering its core pharmacophore?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines or phosphate esters) to enhance aqueous solubility .

- Co-Crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to bypass poor intestinal absorption .

Example : Analogous triazole-carboxamides achieved 3-fold higher bioavailability via cyclodextrin complexation .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3,4-dimethoxyphenyl group?

Methodological Answer:

- Analog Synthesis : Replace the 3,4-dimethoxyphenyl group with bioisosteres (e.g., 3,4-dichlorophenyl or 3,4-methylenedioxyphenyl) .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to assess steric/electronic effects on target binding .

- Biological Testing : Compare inhibitory potency across analogs in enzyme assays (e.g., kinase panels) .

Q. What crystallization techniques are suitable for obtaining high-quality crystals of this compound for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test mixtures like acetone/water or chloroform/hexane for slow vapor diffusion .

- Temperature Gradients : Gradual cooling from 50°C to 4°C to promote nucleation .

- Additives : Use trace amounts of ionic liquids (e.g., [BMIM][BF4]) to improve crystal morphology .

Example : A related benzimidazole crystallized in the monoclinic P21/c space group (a = 7.97 Å, b = 16.43 Å) using acetone/water, yielding diffraction-quality crystals .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.